Methods: The synthesis of EEK protein can be achieved through various methodologies, including:
Technical Details: In CFPS, components like T7 RNA polymerase and aminoacyl-tRNA synthetases are crucial. The reaction conditions can be optimized for temperature and pH to enhance yield and functionality of the synthesized protein.
Structure: The molecular structure of EEK protein typically includes a sequence rich in specific amino acids that contribute to its functional properties. The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Data: Structural data often reveal the presence of disulfide bridges which stabilize the protein's conformation. These bridges form between cysteine residues during the folding process and are critical for maintaining structural integrity .
Reactions: EEK protein participates in various biochemical reactions essential for cellular function. These include:
Technical Details: The kinetics of these reactions can be studied using spectrophotometric methods to measure changes in absorbance or fluorescence that correlate with reaction progress.
Process: The mechanism by which EEK protein exerts its effects often involves binding to specific substrates or interacting with other proteins. This interaction can trigger a cascade of cellular responses.
Data: Quantitative analyses using techniques such as surface plasmon resonance can provide insights into binding affinities and kinetics, elucidating how EEK protein influences cellular pathways.
Physical Properties:
Chemical Properties:
Relevant analyses often involve mass spectrometry to characterize these properties accurately .
Scientific Uses:
EEK (Eph-like receptor tyrosine kinase) was first identified as a novel member of the Eph receptor family through cDNA cloning from mouse brain tissue. The initial characterization revealed it as a full-length cDNA encoding the mouse homologue of a partially characterized Eek protein, belonging to the Eph receptor tyrosine kinase (RTK) family [1]. The name "EEK" derives from its original identification as an Eph-related kinase, consistent with the nomenclature conventions for this receptor class. EEK is now systematically designated as EphA8 (EPHA8 gene in humans), placing it within the EphA subclass of receptors that preferentially bind GPI-anchored ephrin-A ligands [5] [7]. This discovery emerged during the 1990s when researchers employed low-stringency PCR cloning techniques to expand the known diversity of Eph receptors, which constitute the largest subgroup within the tyrosine kinase receptor superfamily [1] [4].
The Eph receptor family nomenclature follows a systematic classification: receptors are divided into EphA (9 members) and EphB (5 members) subfamilies based on sequence homology and ligand-binding preferences [7] [9]. EEK/EphA8 demonstrates preferential binding to ephrin-A ligands, consistent with EphA subclass characteristics. Its gene symbol EPHA8 (located at human chromosome 1p36.12) encodes a 1005-amino acid transmembrane protein [5]. The discovery of EEK significantly contributed to understanding Eph receptor diversity, particularly those expressed in neural tissues where they mediate developmental patterning and axon guidance through bidirectional signaling mechanisms [1] [7].
Within the tyrosine kinase superfamily, EEK/EphA8 belongs to the receptor tyrosine kinase (RTK) class and is phylogenetically classified under the Eph receptor subgroup. Protein tyrosine kinases (PTKs) are categorized into receptor (RTK) and non-receptor types, with the human kinome comprising 58 RTKs classified into 20 subfamilies [4] [6]. The Eph receptors represent the largest RTK subgroup, with 14 members in humans [4] [9]. EEK/EphA8 clusters specifically within the EphA branch, which diverged evolutionarily from the EphB receptors through gene duplication events [3] [7].
Phylogenetic analyses of kinase domains place Eph receptors within the tyrosine kinase-like (TKL) group of the eukaryotic protein kinase (ePK) superfamily, closely related to but distinct from the tyrosine kinase (TK) group [3]. This classification is supported by conserved catalytic domain sequences and structural motifs shared across metazoans. EEK/EphA8 exhibits highest sequence similarity to Ehk-3/MDK1, Sek/Cek8, Ehk-2, and Hek/Mek4/Cek4, all predominantly expressed in the developing and adult nervous system [1]. This phylogenetic conservation underscores the essential roles of these receptors in neural development and intercellular communication.
Table 1: Phylogenetic Classification of EEK/EphA8 within the Tyrosine Kinase Superfamily
Classification Level | Group | Members/Characteristics |
---|---|---|
Superfamily | Eukaryotic Protein Kinases (ePK) | ~478 human members |
Class | Receptor Tyrosine Kinases (RTKs) | 58 human RTKs across 20 subfamilies |
Subfamily | Eph Receptors | 14 members (9 EphA, 5 EphB) |
Closest Homologs | EphA Subgroup | EphA1-7, EphA10; neural expression bias |
Kinase Group | Tyrosine Kinase-Like (TKL) | Includes Eph, TGFβ, and RAF kinases |
Conserved Motifs | Kinase Domain | HRD motif, catalytic loop, activation segment |
EEK/EphA8 exhibits the canonical Eph receptor architecture, featuring:1. Extracellular Region:- Ligand-Binding Domain (LBD): Comprises a high-affinity ephrin-binding pocket that recognizes the G-H loop of ephrin-A ligands. Structural studies reveal a hydrophobic cavity that accommodates the conserved hydrophobic loop of ephrins [9].- Cysteine-Rich Domain (CRD): Contains multiple disulfide bonds stabilizing the receptor structure and an epidermal growth factor (EGF)-like motif. This domain contributes to receptor dimerization and ligand-binding specificity [4] [9].- Fibronectin Type-III Repeats (FN-III): Two tandem repeats (FN-III1 and FN-III2) that mediate receptor-receptor interactions and cluster formation upon ligand binding. These domains adopt β-sandwich folds characteristic of immunoglobulin-like domains [4] [9].
Transmembrane Domain: A single α-helix (approximately 20 amino acids) that anchors the receptor in the plasma membrane and participates in dimer stabilization within the lipid bilayer. This domain facilitates helix-helix interactions essential for receptor pre-dimerization [4] [8].
Intracellular Region:
Table 2: Structural Domains of EEK/EphA8 and Their Functional Elements
Domain | Structural Features | Functional Elements | Residue Range (Human) |
---|---|---|---|
Ligand-Binding Domain (LBD) | β-Sheet sandwich | Hydrophobic ephrin-binding pocket, dimerization interface | 1-200 |
Cysteine-Rich Domain (CRD) | Disulfide-stabilized, EGF-like fold | 8 conserved disulfide bonds, dimer stabilization | 201-300 |
Fibronectin-III Repeats (FN-III) | Ig-like β-sandwich | Receptor clustering interfaces | 301-500 |
Transmembrane Domain | α-Helix | Dimer stabilization in lipid bilayer | 501-520 |
Juxtamembrane Region | Unstructured | Tyr596/Tyr602 autophosphorylation sites | 521-600 |
Tyrosine Kinase Domain | Bilobal fold | Catalytic loop (HRDxxxN), activation loop (DFG), ATP-binding pocket | 601-900 |
SAM Domain | Five-helix bundle | Receptor oligomerization | 901-980 |
PDZ-Binding Motif | C-terminal peptide | PDZ-domain protein interactions | 1001-1005 |
The structural integrity of EEK/EphA8's kinase domain is essential for catalytic activity. The N-lobe contains a glycine-rich loop (G-loop) involved in ATP binding, while the C-lobe harbors the catalytic machinery. Activation requires phosphorylation of Tyr772 in the activation loop, which induces conformational changes facilitating substrate access to the catalytic cleft [5] [10]. The kinase domain exhibits a unique autoinhibitory configuration in the unphosphorylated state, stabilized by interactions between the juxtamembrane segment and the kinase N-lobe [10]. This autoinhibition is relieved upon ligand-induced dimerization and trans-autophosphorylation.
Table 3: Experimentally Validated EEK/EphA8 Kinase Inhibitors
Inhibitor | Target Specificity | Potency (IC50/Kd) | Binding Mechanism | Reference |
---|---|---|---|---|
Dasatinib | Multi-kinase inhibitor | Kd = 2.5 × 10⁻¹⁰ M | Targets ATP-binding pocket | [5] |
Compound 66 | EphB4/EphA8 | IC₅₀ = 4.5 × 10⁻⁹ M | Competitive with ATP | [5] |
Foretinib | Multi-kinase inhibitor | Kd = 2.0 × 10⁻⁹ M | Type II inhibitor | [5] |
Bosutinib | ABL/SRC family | Kd = 7.9 × 10⁻⁹ M | ATP-competitive | [5] |
DDR1/2 Inhibitor 5n | DDR/EphA8 | Kd = 7.9 × 10⁻⁸ M | Targets hydrophobic pocket | [5] |
Ligand binding induces EEK/EphA8 dimerization and clustering, leading to trans-autophosphorylation of juxtamembrane tyrosines. This triggers conformational reorganization of the kinase domain, transitioning from a "closed" inactive state to an "open" active conformation. The structural flexibility between extracellular and transmembrane domains, mediated by a 7-residue linker, allows dynamic signal transmission across the membrane [8]. These coordinated structural changes enable EEK/EphA8 to integrate extracellular cues with intracellular signaling cascades, positioning it as a critical regulator of cell-cell communication in neural development and oncogenesis.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0